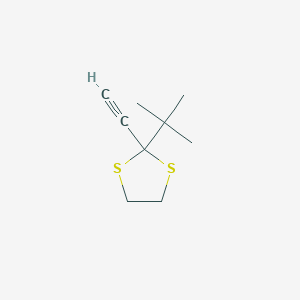

2-tert-Butyl-2-ethynyl-1,3-dithiolane

Description

Structure

3D Structure

Properties

CAS No. |

920979-32-4 |

|---|---|

Molecular Formula |

C9H14S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

2-tert-butyl-2-ethynyl-1,3-dithiolane |

InChI |

InChI=1S/C9H14S2/c1-5-9(8(2,3)4)10-6-7-11-9/h1H,6-7H2,2-4H3 |

InChI Key |

XYXZAVQJPQDOHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(SCCS1)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 2 Ethynyl 1,3 Dithiolane and Its Analogues

Precursor Chemistry and Starting Material Selection

The assembly of the target dithiolane begins with the synthesis or selection of appropriate acyclic precursors. These starting materials must contain the necessary carbon framework and functional groups that will ultimately form the heterocyclic ring and its substituents.

One approach to dithiolane synthesis involves the use of 1,3-bis-tert-butyl thioethers as precursors. nih.gov These compounds serve as protected forms of 1,3-dithiols, which can be challenging to handle directly due to their propensity for oxidation and polymerization. nsf.gov The tert-butyl groups act as robust protecting groups for the sulfur atoms, which can be cleaved under specific conditions to facilitate ring closure.

The synthesis of these thioether precursors is versatile, allowing for the introduction of various functionalities. A general method involves the reaction of dialkylated substrates with tert-butylthiol. For example, starting materials such as 1,3-dichloropropan-2-ol derivatives or α,α′-dihalogenated ketones can be reacted with tert-butylthiol in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF). nih.govnsf.gov This protocol allows for the preparation of a diverse range of 1,3-bis-tert-butyl thioethers in good yield, often on a multigram scale without the need for chromatographic purification. nih.gov

Table 1: Synthesis of 1,3-Bis-tert-butyl Thioether Precursors

| Starting Material | Reagents | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| 1,3-Dichloropropan-2-ol derivatives | tert-Butylthiol, K₂CO₃ | DMF | Room Temperature | Functionalized 1,3-Bis-tert-butyl thioether |

| α,α′-Dihalogenated ketones | tert-Butylthiol, K₂CO₃ | DMF | Room Temperature | Functionalized 1,3-Bis-tert-butyl thioether |

| 2-(Chloromethyl)oxiranes | tert-Butylthiol, K₂CO₃ | DMF | Room Temperature | Functionalized 1,3-Bis-tert-butyl thioether |

To synthesize the specific target compound, 2-tert-Butyl-2-ethynyl-1,3-dithiolane, a direct and efficient strategy involves starting with a precursor that already contains the tert-butyl and ethynyl (B1212043) groups attached to a carbonyl carbon. The key precursor for this route is 3,3-dimethyl-1-pentyn-2-one. This ketone can be synthesized through various established organometallic methods.

Alternatively, more complex dithiolane analogues containing ethynyl functionalities can be constructed. For instance, research has shown the synthesis of 2-imino-1,3-dithiolanes substituted with silyl-protected terminal alkynyl sulfides. researchgate.net This involves treating a 5-iodomethyl-2-imino-1,3-dithiolane with lithium 2,2,2-tris(trimethylsilyl)ethanedithioate, which is generated from the reaction of tris(trimethylsilyl)methyllithium (TsiLi) with carbon disulfide (CS₂). researchgate.net While structurally different from the target compound, this demonstrates a method of incorporating a protected ethynyl group into a pre-formed dithiolane ring system. researchgate.net

Formation of the 1,3-Dithiolane (B1216140) Core

The construction of the five-membered dithiolane ring is the crucial step in the synthesis. Several methodologies exist for this cyclization, with the choice depending on the nature of the starting materials.

The most common and direct method for preparing 1,3-dithiolanes is the thioacetalization of a carbonyl compound. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of this compound, this involves the condensation of 3,3-dimethyl-1-pentyn-2-one with 1,2-ethanedithiol (B43112). wikipedia.org

This reaction is typically catalyzed by either a Brønsted or a Lewis acid. organic-chemistry.org A variety of catalysts can be employed, including yttrium triflate, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), and tungstate (B81510) sulfuric acid, which promote the reaction under mild or solvent-free conditions. organic-chemistry.orgresearchgate.net The reaction proceeds by the acid-catalyzed addition of the thiol groups across the carbonyl double bond, followed by the elimination of water to form the stable five-membered ring. This method is highly efficient for both aldehydes and ketones. wikipedia.org

Table 2: Catalysts for Dithiolane Formation from Carbonyls

| Catalyst | Key Features | Typical Conditions |

|---|---|---|

| Lewis Acids (e.g., Y(OTf)₃) | High chemoselectivity for aldehydes over ketones. organic-chemistry.org | Catalytic amount, often mild conditions. |

| HClO₄-SiO₂ | Extremely efficient, reusable catalyst. organic-chemistry.org | Solvent-free, room temperature. |

| Tungstate Sulfuric Acid | Environmentally benign, recyclable catalyst. researchgate.net | Solvent-free, short reaction times. |

| Iodine (I₂) | Mild conditions, also effective for transthioacetalization. organic-chemistry.org | Catalytic amount. |

An alternative strategy for forming the 1,3-dithiolane skeleton involves ring-opening reactions of epoxides. While not a direct route to 2-substituted dithiolanes, this method provides access to the core ring system, often with substitution on the carbon backbone (C4 and C5 positions). A notable example is the reaction of epoxides with potassium ethyl xanthogenate, which yields 1,3-dithiolane-2-thiones. researchgate.net This process involves the nucleophilic attack of the xanthate on the epoxide ring, leading to a ring-opened intermediate that subsequently cyclizes to form the dithiolane-thione derivative. researchgate.net This method can be used to lock cyclic compounds into specific conformations. researchgate.net

Ring-closure reactions mediated by sulfonium (B1226848) ion intermediates represent another synthetic pathway. This mechanism has been reported for the one-step synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers by reaction with bromine. nih.govnsf.govrsc.org Although this specific reaction yields the 1,2-isomer, the underlying mechanism is relevant to sulfur-mediated cyclizations.

The proposed mechanism begins with the reaction of one of the thioether sulfur atoms with bromine to form a sulfonium bromide intermediate. nih.govrsc.org This is followed by the elimination of isobutylene (B52900). The resulting activated sulfenyl bromide then undergoes an intramolecular cyclization, where the second sulfur atom attacks to form the ring. A final elimination of a second molecule of isobutylene yields the dithiolane product. nih.govrsc.org This process is rapid, often completing within minutes under mild conditions. nsf.gov

Introduction of the Ethynyl Moiety

The installation of the terminal alkyne functionality onto the C2 position of the 1,3-dithiolane ring is a critical step in the synthesis of the target compound. Palladium-catalyzed cross-coupling reactions represent a powerful method for this transformation. An alternative, widely-used strategy involves the assembly with a protected acetylene (B1199291) unit followed by a deprotection step.

The Sonogashira cross-coupling reaction is a premier method for forming carbon-carbon bonds between sp²- or sp-hybridized carbon atoms and a terminal alkyne. wikipedia.orgorganic-chemistry.orgchemeurope.com While typically applied to aryl or vinyl halides, the principles can be extended to suitable precursors of this compound. A hypothetical, yet chemically sound, precursor would be a 2-halo-2-tert-butyl-1,3-dithiolane. The reaction would involve the coupling of this substrate with a source of acetylene, such as ethynyltrimethylsilane followed by deprotection, or directly with acetylene gas under appropriate conditions.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, and requires a copper(I) co-catalyst, most commonly copper(I) iodide. wikipedia.org The base, usually an amine like triethylamine (B128534) or piperidine (B6355638), serves to neutralize the hydrogen halide byproduct and can also act as the solvent. wikipedia.orgchemeurope.com

The general catalytic cycle involves two interconnected parts: the palladium cycle and the copper cycle.

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the halide (e.g., 2-bromo-2-tert-butyl-1,3-dithiolane) to form a Pd(II) intermediate.

Copper Cycle : Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a transmetalation step.

Reductive Elimination : The resulting Pd(II) complex, now bearing both the dithiolane moiety and the ethynyl group, undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst. chemeurope.com

The steric hindrance imposed by the tert-butyl group at the C2 position is a significant factor that can influence reaction efficiency. researchgate.net Selection of bulky phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands on the palladium center can be crucial to facilitate the reaction. researchgate.netlibretexts.org

To circumvent the challenges of handling acetylene gas and to avoid undesired side reactions like homocoupling (Glaser coupling), a common strategy involves the use of silyl-protected acetylenes, such as ethynyltrimethylsilane (TMSA). washington.edu This approach involves two distinct steps: the initial coupling reaction followed by the removal of the silyl (B83357) protecting group.

The Sonogashira coupling is performed as described above, using TMSA as the alkyne component. This yields the silylated intermediate, 2-tert-butyl-2-((trimethylsilyl)ethynyl)-1,3-dithiolane. The trimethylsilyl (B98337) group is then selectively removed to reveal the terminal alkyne.

Deprotection is typically achieved under mild basic or fluoride-mediated conditions.

Basic Conditions : Mild bases such as potassium carbonate in methanol (B129727) are often sufficient to cleave the silicon-carbon bond. washington.edu

Fluoride (B91410) Ion Sources : Reagents like tetrabutylammonium (B224687) fluoride (TBAF) in a solvent such as tetrahydrofuran (B95107) (THF) are highly effective for desilylation due to the high affinity of fluoride for silicon.

This two-step sequence offers high yields and functional group tolerance, making it a versatile and reliable method for introducing the ethynyl moiety. washington.edu

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, the introduction of substituents on the dithiolane ring (e.g., at the C4 or C5 positions) creates stereocenters. The synthesis of such substituted analogues requires careful control of stereochemistry.

The formation of the 1,3-dithiolane ring itself can be a source of stereoisomers if the backbone is substituted. For instance, the reaction of a ketone with a chiral dithiol, such as (2R,3R)-butane-2,3-dithiol, would result in the formation of diastereomeric dithiolanes if the ketone itself is prochiral.

Alternatively, if a chiral center already exists within the molecule, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. Palladium-catalyzed intramolecular reactions have been shown to be effective in creating cyclopropane-fused γ-lactams with high enantioselectivity through the use of chiral phosphoramidite (B1245037) ligands, a principle that could be adapted to related dithiolane systems. nih.gov The stereochemical outcome is often dictated by steric and electronic factors that favor the formation of one diastereomer over the other.

When a synthesis yields a mixture of stereoisomers, their separation and characterization are essential.

Isolation : Chiral chromatography is a powerful technique for the separation of enantiomers and diastereomers. nih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), such as derivatized cyclodextrins or cellulose, is commonly employed. nih.govntu.edu.sg The different interactions between the stereoisomers and the chiral stationary phase lead to different retention times, allowing for their separation. nih.gov For volatile compounds, gas chromatography (GC) with a chiral column can also be an effective separation method. gcms.cz In some cases, diastereomers can be separated by conventional silica gel chromatography or crystallization due to their different physical properties.

Characterization : Once isolated, the absolute configuration of enantiomers is often determined by X-ray crystallography if suitable crystals can be obtained. nih.gov Spectroscopic methods are also crucial. While standard NMR and IR spectroscopy cannot distinguish between enantiomers, they can differentiate diastereomers. ntu.edu.sg To distinguish enantiomers by NMR, chiral derivatizing agents can be used to convert them into a mixture of diastereomers, which will then exhibit distinct NMR spectra. ntu.edu.sg Polarimetry, which measures the rotation of plane-polarized light, is used to determine the optical rotation of a chiral compound.

Catalytic Systems and Reaction Conditions

The success of the palladium-catalyzed introduction of the ethynyl moiety heavily relies on the choice of the catalytic system and reaction conditions. The Sonogashira reaction, in particular, has been extensively studied and optimized. mdpi.com

Catalysts : The catalytic system typically comprises a palladium source and, in the classic Sonogashira reaction, a copper(I) co-catalyst. organic-chemistry.org

Palladium Precatalysts : Both Pd(0) and Pd(II) complexes are effective. Common Pd(II) precatalysts like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are stable and widely used. libretexts.org Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common Pd(0) source. libretexts.org

Ligands : The choice of ligand is critical, especially for challenging substrates with significant steric bulk. researchgate.net Phosphine ligands, ranging from triphenylphosphine (B44618) (PPh₃) to bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are frequently used. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can promote reactions of less reactive substrates. researchgate.netlibretexts.org

Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, used to facilitate the formation of the copper acetylide intermediate. wikipedia.org However, "copper-free" Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling byproducts. thalesnano.com

Reaction Conditions : The reaction conditions are optimized to maximize yield and minimize side reactions.

Base : An amine base such as triethylamine (Et₃N), diisopropylamine (B44863) (i-Pr₂NH), or piperidine is essential. It serves as both the base and often as the solvent or co-solvent. wikipedia.org

Solvent : A range of solvents can be used, including the amine base itself, or aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). chemeurope.com

Temperature : Reactions are often run at room temperature but may require heating for less reactive substrates, such as aryl bromides or sterically hindered halides. wikipedia.org

Atmosphere : To prevent the oxidative homocoupling of the alkyne (Glaser coupling) and protect the Pd(0) catalyst from oxidation, reactions are typically run under an inert atmosphere (e.g., nitrogen or argon). chemeurope.com

The table below summarizes typical catalytic systems and conditions for Sonogashira coupling reactions.

Table of Mentioned Compounds

Brønsted and Lewis Acid Catalysis

Brønsted and Lewis acid catalysis are foundational strategies in the synthesis of 1,3-dithiolanes, typically proceeding through the reaction of a carbonyl compound with 1,2-ethanedithiol. In the context of this compound, the precursor would be tert-butyl ethynyl ketone.

Brønsted Acid Catalysis: Protic acids, such as hydrochloric acid or p-toluenesulfonic acid, are traditionally used to catalyze the formation of the thioacetal. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol.

Lewis Acid Catalysis: A wide array of Lewis acids can also facilitate this transformation, often with improved mildness and selectivity. Catalysts such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates (e.g., Sc(OTf)₃, In(OTf)₃) coordinate to the carbonyl oxygen, thereby activating the ketone towards dithiol addition. The reaction conditions for these catalysts can vary significantly, influencing reaction times and yields. For instance, some methodologies may be effective at room temperature, while others may require elevated temperatures.

The general mechanism for the acid-catalyzed formation of a 1,3-dithiolane from a ketone and 1,2-ethanedithiol is depicted below:

Protonation or coordination of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of one of the thiol groups on the activated carbonyl carbon, forming a hemithioacetal intermediate.

Protonation of the hydroxyl group of the hemithioacetal, followed by elimination of a water molecule to form a thionium (B1214772) ion.

Intramolecular attack by the second thiol group to form the five-membered dithiolane ring.

Deprotonation to regenerate the catalyst and yield the final product.

| Catalyst Type | Example Catalyst | Typical Conditions |

| Brønsted Acid | p-Toluenesulfonic acid | Reflux in a solvent like toluene (B28343) with azeotropic removal of water |

| Lewis Acid | Zinc chloride | Stirring in a solvent such as dichloromethane (B109758) at room temperature |

| Lewis Acid | Boron trifluoride etherate | Low temperature (-78 °C to rt) in an ethereal solvent |

Ionic Liquid and Organocatalysis Approaches

More contemporary approaches to dithiolane synthesis involve the use of ionic liquids and organocatalysts, which can offer advantages in terms of recyclability, milder reaction conditions, and stereocontrol.

Ionic Liquids: Ionic liquids (ILs) can serve as both the solvent and the catalyst for the thioacetalization reaction. Acidic ionic liquids, in particular, have been shown to be effective for this transformation. Their non-volatile nature and potential for reuse make them an environmentally benign alternative to traditional volatile organic solvents and corrosive acids. For the synthesis of this compound, an acidic ionic liquid could activate the precursor ketone in a similar manner to a conventional Brønsted acid.

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic methods for the synthesis of simple dithiolanes are less common than acid-catalyzed routes, organocatalysts can be employed in multi-step sequences leading to functionalized dithiolanes. For instance, an organocatalyst could be used to generate an enantioenriched precursor which is then converted to the dithiolane. Proline and its derivatives are examples of organocatalysts that can activate carbonyl compounds through the formation of enamines or iminium ions.

Transition Metal Catalysis in Dithiolane and Ethyne Transformations

Transition metal catalysis offers a versatile platform for the synthesis of complex molecules, including those with sulfur heterocycles and alkyne functionalities.

Dithiolane Formation: Certain transition metal complexes can catalyze the formation of dithiolanes. For example, complexes of iron, copper, and other metals have been reported to promote thioacetalization under mild conditions. These catalysts often function as Lewis acids, activating the carbonyl group.

Ethyne Transformations: More significantly, transition metal catalysis is pivotal for the introduction and manipulation of the ethynyl group. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming carbon-carbon bonds between sp-hybridized carbons (of the alkyne) and sp²-hybridized carbons (of an aryl or vinyl halide). While not directly forming the dithiolane ring, these methods are crucial for synthesizing precursors or for post-synthetic modification of a dithiolane core bearing a suitable handle. For instance, a 2-tert-butyl-2-halo-1,3-dithiolane could potentially be coupled with a terminal alkyne under palladium catalysis.

A hypothetical retrosynthetic analysis for this compound could involve a late-stage introduction of the ethynyl group via a transition-metal-catalyzed coupling reaction.

| Catalytic System | Reaction Type | Relevance to Target Compound |

| Palladium/Copper | Sonogashira Coupling | Introduction of the ethynyl group to a dithiolane precursor |

| Iron(III) chloride | Thioacetalization | Formation of the dithiolane ring from the corresponding ketone |

| Gold/Platinum | Alkyne functionalization | Activation of the ethynyl group for further transformations |

Functional Group Tolerance and Chemoselectivity in Synthesis

The synthesis of a molecule with multiple functional groups like this compound requires careful consideration of functional group tolerance and chemoselectivity.

Functional Group Tolerance: The chosen synthetic method must be compatible with both the dithiolane ring and the ethynyl group. The dithiolane moiety is generally stable to a range of reagents but can be cleaved under strongly acidic or oxidative conditions. The terminal alkyne is sensitive to strong bases (which can deprotonate the terminal proton) and can undergo various addition reactions. Therefore, synthetic steps should ideally be conducted under neutral or mildly acidic/basic conditions to preserve both functionalities. Mild Lewis acid catalysis for dithiolane formation is often preferred over strong Brønsted acids to avoid side reactions involving the alkyne.

Chemical Reactivity and Mechanistic Investigations of 2 Tert Butyl 2 Ethynyl 1,3 Dithiolane

Reactivity of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring, a five-membered heterocycle containing two sulfur atoms, exhibits a rich and varied chemical reactivity. The presence of the sulfur atoms influences the ring's stability and susceptibility to attack by both electrophiles and radicals. Furthermore, the sulfur centers themselves can undergo oxidative transformations to form sulfoxides and sulfones, thereby modulating the compound's chemical and physical properties.

Ring-Opening and Cleavage Reactions

The cleavage of the 1,3-dithiolane ring is a key transformation that is often exploited in organic synthesis, particularly in the context of protecting group chemistry and the generation of reactive intermediates.

The 1,3-dithiolane ring can be opened under electrophilic conditions. For instance, in a related 1,2-dithiolane (B1197483) system, treatment of 1,3-bis-tert-butyl thioethers with bromine (Br₂) induces a sulfonium-mediated ring closure to form the dithiolane. nih.govnsf.govrsc.orgrsc.org This process involves the initial formation of a sulfonium (B1226848) bromide, followed by the elimination of isobutylene (B52900) and subsequent intramolecular cyclization. nih.govnsf.govrsc.org A similar electrophilically initiated process could lead to the ring opening of 2-tert-butyl-2-ethynyl-1,3-dithiolane.

In a proposed mechanism for a related system, the reaction with an electrophile like bromine leads to an activated sulfenyl bromide, which then undergoes intramolecular cyclization. nih.govnsf.govrsc.org This highlights the susceptibility of the sulfur atoms to electrophilic attack, which can initiate ring-transforming cascades.

Base-mediated fragmentation is another pathway for the ring opening of 1,3-dithiolanes. 2-Aryl-1,3-dithiolanes have been shown to undergo ring fragmentation upon treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), generating a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov This reactivity stems from the deprotonation at the C2 position, which is facilitated by the adjacent sulfur atoms. nih.gov

| Reagent | Substrate | Product | Conditions | Yield (%) |

| Br₂ | 1,3-bis-tert-butyl thioether | 4-hydroxy-4-phenyl-1,2-dithiolane | Hydrated silica (B1680970) gel | 77 |

| LiHMDS | 2-Aryl-1,3-dithiolane | Aryl-dithiocarboxylate | CPME, 100°C, 5 min | Good |

Radical reactions offer an alternative avenue for the transformation of dithiolane rings. Alkoxyl radicals, for example, can mediate complex reaction cascades involving ring systems. researchgate.net While specific studies on radical-mediated reactions of this compound are not prevalent, the general principles of radical chemistry suggest that the C-S bonds in the dithiolane ring could be susceptible to homolytic cleavage under appropriate radical conditions. The stability of the resulting carbon-centered radicals would play a crucial role in dictating the reaction pathway.

Oxidative Transformations at Sulfur Centers

The sulfur atoms in the 1,3-dithiolane ring are readily oxidized to higher oxidation states, namely sulfoxides and sulfones. These transformations significantly alter the electronic and steric properties of the molecule and can be achieved with a variety of oxidizing agents.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.orgorganic-chemistry.org A range of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgorganic-chemistry.org The selectivity between the formation of the sulfoxide (B87167) and the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org For instance, the use of one equivalent of H₂O₂ typically favors the formation of the sulfoxide, while an excess of the oxidant leads to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org

Other reagents that have been successfully used for the oxidation of sulfides include urea-hydrogen peroxide, phthalic anhydride, and various metal-based catalysts. organic-chemistry.org The choice of reagent can influence the chemoselectivity of the reaction, particularly in the presence of other sensitive functional groups. organic-chemistry.org

| Oxidizing Agent | Substrate | Product | Catalyst |

| 30% H₂O₂ | Sulfide | Sulfoxide | Tantalum carbide |

| 30% H₂O₂ | Sulfide | Sulfone | Niobium carbide |

| H₂O₂ | Sulfide | Sulfoxide/Sulfone | 2,2,2-Trifluoroacetophenone |

| Urea-hydrogen peroxide | Sulfide | Sulfone | Phthalic anhydride |

When a dithiolane is substituted, as is the case with this compound, the oxidation of the sulfur atoms can lead to the formation of diastereomeric sulfoxides. The stereochemical outcome of such oxidations can be influenced by the steric and electronic nature of the substituents on the ring.

Enzymatic oxidations, for example using engineered E. coli and Saccharomyces cerevisiae expressing cyclohexanone (B45756) monooxygenase, have been shown to produce enantiomerically and diastereomerically pure or highly enriched monosulfoxides from 2,2-disubstituted 1,3-dithiolanes and dithianes. researchgate.net This highlights the potential for achieving high levels of stereocontrol in the oxidation of substituted dithiolanes.

In chemical oxidations, the diastereoselectivity can be influenced by the directing effects of existing stereocenters or by the use of chiral oxidizing agents. The formation of substituted 1,3-dioxolanes via a stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkenes with hypervalent iodine demonstrates the potential for stereocontrol in related heterocyclic systems. mdpi.com

Umpolung Reactivity (Corey-Seebach Reaction Equivalents)

The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, and the 1,3-dithiolane functional group is a classic tool for achieving this transformation. organic-chemistry.orgwikipedia.org In a typical carbonyl compound, the carbonyl carbon is electrophilic. However, by converting it into a 1,3-dithiolane, the corresponding carbon atom at the 2-position becomes acidic and can be deprotonated by a strong base, thereby inverting its reactivity to become a nucleophilic acyl anion equivalent. organic-chemistry.orgwikipedia.org This strategy is famously known as the Corey-Seebach reaction. synarchive.comencyclopedia.pub

For this compound, this principle is theoretically applicable, although the presence of two acidic protons—one at the 2-position of the dithiolane ring and the terminal proton of the ethynyl (B1212043) group—complicates the reaction. The relative acidity of these positions dictates the site of deprotonation. Generally, the terminal alkyne proton is more acidic (pKa ≈ 25) than the C-H bond at the 2-position of a dithiane (pKa ≈ 31), suggesting that a strong base like n-butyllithium (n-BuLi) would preferentially deprotonate the alkyne.

However, the Corey-Seebach reaction specifically involves the deprotonation at the C2 position of the dithiane or dithiolane ring. organic-chemistry.org While 1,3-dithianes are commonly used for this purpose due to their stability, metallated 1,3-dithiolanes can be prone to fragmentation. organic-chemistry.orgnih.gov This fragmentation can lead to the formation of ethene and dithiocarboxylates, which can be an undesired side reaction. organic-chemistry.org The reaction conditions, including the choice of base and solvent, must be carefully controlled to favor the desired deprotonation and subsequent reaction with an electrophile. nih.gov

The general scheme for the Corey-Seebach reaction involves the following steps:

Formation of the 1,3-dithiane (B146892) or dithiolane from a corresponding aldehyde. wikipedia.orgorganic-chemistry.org

Deprotonation at the C2 position using a strong base, typically n-butyllithium, to form a lithiated intermediate. wikipedia.orgwikiwand.com

Reaction of this nucleophilic intermediate with a wide range of electrophiles, such as alkyl halides, epoxides, ketones, and acyl halides. wikipedia.orgsynarchive.comwikiwand.com

Hydrolysis of the dithioacetal to unveil the final ketone product, often using reagents like mercury(II) oxide. organic-chemistry.orgwikipedia.org

In the context of this compound, if conditions could be optimized to achieve deprotonation at the C2 position, the resulting carbanion would be a powerful nucleophile for forming new carbon-carbon bonds.

| Step | Description | Typical Reagents |

| 1 | Dithiolane Formation | Aldehyde, 1,2-ethanedithiol (B43112), Lewis acid (e.g., BF₃·OEt₂) |

| 2 | Deprotonation (Umpolung) | n-Butyllithium (n-BuLi) in THF |

| 3 | Alkylation/Acylation | Electrophiles (e.g., R-X, epoxides, ketones) |

| 4 | Deprotection | Mercury(II) salts (e.g., HgO, HgCl₂), or oxidative methods |

Reactivity of the Ethynyl Functionality

The carbon-carbon triple bond of the ethynyl group in this compound is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The terminal alkyne is an excellent participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst. The resulting triazole products are stable and find applications in various fields, including medicinal chemistry and materials science. Research has demonstrated the utility of related alkynyl dithiolane structures in CuAAC reactions, highlighting the potential for this compound to be similarly employed. tandfonline.comresearchgate.net

The ethynyl group can undergo both nucleophilic and electrophilic addition reactions. In electrophilic additions, reagents like halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl) can add across the triple bond, following Markovnikov's rule in the case of hydrogen halides.

Nucleophilic additions to alkynes typically require activation of the triple bond, often with a metal catalyst, or the use of highly reactive nucleophiles. For instance, the hydration of the triple bond, catalyzed by mercury(II) salts in aqueous acid, would yield a ketone via an enol intermediate. The regioselectivity of this addition would be influenced by the electronic effects of the adjacent dithiolane ring and the steric bulk of the tert-butyl group.

Influence of the tert-Butyl Group on Reactivity and Selectivity

The presence of the large tert-butyl group at the 2-position of the dithiolane ring exerts a significant steric and electronic influence on the molecule's reactivity.

The most direct consequence of the tert-butyl group is steric hindrance. This bulkiness can impede the approach of reagents to the reactive centers of the molecule. For example, in the context of the Corey-Seebach reaction, the approach of a strong base to the C2 proton might be sterically hindered, potentially affecting the rate and feasibility of deprotonation. Similarly, the approach of electrophiles to the resulting carbanion would be subject to steric shielding.

This steric hindrance can also influence the selectivity of reactions at the ethynyl group. Large reagents may add to the terminal alkyne with a preference for the less hindered face of the molecule, potentially leading to diastereoselectivity in certain reactions.

| Reactive Site | Potential Reaction | Effect of tert-Butyl Steric Hindrance |

| Dithiolane C2-H | Deprotonation (Umpolung) | May decrease the rate of deprotonation by sterically blocking the approach of the base. |

| Ethynyl C≡C | Nucleophilic/Electrophilic Addition | Can influence regioselectivity and stereoselectivity by directing the approach of the reagent. |

| Acetylenic C-H | Deprotonation | Minimal steric effect as the proton is terminal and exposed. |

The tert-butyl group is well-known for its ability to stabilize an adjacent positive charge, readily forming the stable tert-butyl carbocation. This property can become relevant under certain reaction conditions, particularly those involving acidic treatment for the deprotection of the dithiolane ring. While dithiolanes are generally stable to a range of conditions, harsh acidic or oxidative methods are sometimes employed for their cleavage. organic-chemistry.org

In a hypothetical scenario involving strong acid catalysis, protonation of one of the sulfur atoms could be followed by a ring-opening or fragmentation pathway. If this process leads to the formation of a positive charge at the C2 position, the molecule might undergo a rearrangement or cleavage that releases the highly stable tert-butyl carbocation. This would be a competing pathway to the desired deprotection and would depend heavily on the specific reagents and conditions used. The synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been reported to proceed through a sulfonium-mediated ring-closure, indicating the accessibility of reactive intermediates involving sulfur and adjacent carbon atoms. nih.govrsc.org

Electronic Perturbations Induced by the Alkyl Substituent

The tert-butyl group at the C2 position of the 1,3-dithiolane ring exerts significant electronic effects that modulate the reactivity of the adjacent ethynyl group. Primarily, the tert-butyl group is known to be electron-donating through induction and hyperconjugation. This electron-donating nature increases the electron density on the acetylenic carbon atoms.

In analogous heterocyclic systems, the introduction of tert-butyl groups has been shown to raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This elevation of the LUMO level can be attributed to a combination of hyperconjugation and electrostatic destabilization of the π* molecular orbital of the ethynyl group. nih.gov A higher LUMO energy generally makes the molecule less susceptible to nucleophilic attack at the alkyne.

Conversely, the electron-donating effect of the tert-butyl group can enhance the nucleophilicity of the π-system of the ethynyl group, making it more reactive towards certain electrophiles. The steric bulk of the tert-butyl group also plays a crucial role, potentially hindering the approach of reactants to the ethynyl moiety and influencing the regioselectivity of addition reactions.

Table 1: Predicted Electronic Effects of the tert-Butyl Substituent

| Electronic Effect | Consequence on the Ethynyl Group | Predicted Reactivity Change |

| Inductive Effect (+I) | Increased electron density | Enhanced reactivity towards electrophiles |

| Hyperconjugation | Increased electron density, Raised LUMO energy | Enhanced reactivity towards electrophiles, Decreased reactivity towards nucleophiles |

| Steric Hindrance | Shielding of the ethynyl group | Decreased reaction rates, potential for increased regioselectivity |

Radical-Mediated Transformations

The presence of the ethynyl group and the sulfur atoms in the dithiolane ring makes this compound a potential substrate for radical-mediated transformations.

Radical reactions involving this molecule would likely be initiated by the addition of a radical species to the carbon-carbon triple bond of the ethynyl group. Thiyl radicals (RS•), for instance, are known to readily add to alkynes. dundee.ac.uk This addition would generate a vinyl radical intermediate. The regioselectivity of this addition would be influenced by both steric factors (the bulky tert-butyl group) and electronic factors.

The stability of the resulting vinyl radical is a key determinant of its subsequent reactivity. The sulfur atoms of the dithiolane ring can potentially stabilize an adjacent radical through electron donation. Following its formation, the vinyl radical can participate in a variety of reactions, including:

Intramolecular Cyclization: If an appropriate unsaturation is present elsewhere in a tethered substituent, the vinyl radical could undergo intramolecular cyclization to form a new ring system.

Intermolecular Addition: The vinyl radical can add to another unsaturated molecule in an intermolecular fashion.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to yield a stable product.

For this compound, chain transfer could occur through the abstraction of a hydrogen atom from the C2 position if it were not substituted, or more likely, through reactions involving the sulfur atoms. The presence of the dithiolane moiety suggests that this compound could moderate the molecular weight of polymers in a radical polymerization process. The specific chain transfer constant would depend on the nature of the propagating radical and the reaction conditions.

Table 2: Potential Radical-Mediated Reactions

| Reaction Type | Initiating Step | Key Intermediate | Potential Outcome |

| Radical Addition | Addition of a radical to the ethynyl group | Vinyl radical | Functionalization of the alkyne |

| Radical Cyclization | Intramolecular attack by the vinyl radical | Cyclic radical | Formation of a new ring |

| Chain Transfer | Abstraction of an atom by a growing polymer radical | New initiating radical | Control of polymer molecular weight |

Computational and Theoretical Studies on Reaction Mechanisms

Due to the often transient and highly reactive nature of the intermediates in radical reactions, computational and theoretical studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. mdpi.comrsc.orgresearchgate.net

DFT calculations can be employed to map the potential energy surface for the transformations of this compound. This allows for the determination of the activation energies for different reaction pathways, providing insights into the kinetic feasibility of proposed mechanisms. For example, the energy barriers for the addition of a radical to either of the acetylenic carbons can be calculated to predict the regioselectivity of the reaction.

Computational methods are particularly powerful for characterizing the structure and electronic properties of short-lived intermediates, such as the vinyl radicals formed during radical addition to the ethynyl group. DFT calculations can provide information on the geometry, spin density distribution, and orbital energies of these transient species. rsc.org

Natural Bond Orbital (NBO) analysis, for instance, can reveal key orbital interactions that stabilize the transition states and intermediates, helping to explain the observed reactivity and selectivity. rsc.org For radical additions to systems containing both sulfur and unsaturation, these analyses can elucidate the role of the sulfur atoms in stabilizing radical intermediates through delocalization.

Table 3: Application of Computational Methods

| Computational Method | Information Obtained | Relevance to Reaction Mechanism |

| Density Functional Theory (DFT) | Geometries, energies of reactants, intermediates, transition states, and products | Determination of reaction pathways, activation energies, and reaction thermodynamics |

| Natural Bond Orbital (NBO) Analysis | Orbital interactions, charge distribution | Understanding the electronic factors that control reactivity and selectivity |

| Transition State Theory | Calculation of reaction rates | Quantitative prediction of reaction kinetics |

Based on a thorough review of scientific literature, there is insufficient specific information available for the chemical compound “this compound” to generate a detailed article that adheres to the provided outline. The roles and applications specified, such as its use as a masked nucleophilic acylating agent, in the formation of masked 1,3-dicarbonyl systems, in convergent synthesis, and as a specific protecting group with defined stability and deprotection characteristics, are not documented for this particular molecule in the available literature.

While the broader class of compounds, 1,3-dithiolanes and 1,3-dithianes, are well-known for these applications in organic synthesis, attributing these specific functions and detailed research findings to "this compound" would not be scientifically accurate based on the current search results. Therefore, it is not possible to provide the requested article while maintaining the required standards of scientific accuracy and strict adherence to the specified compound.

Role As a Building Block and Synthon in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The strategic placement of the tert-butyl and ethynyl (B1212043) groups on the 1,3-dithiolane (B1216140) scaffold allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an invaluable precursor for assembling complex molecules, from novel sulfur-containing heterocycles to elaborate polycyclic and macrocyclic systems.

The 2-tert-Butyl-2-ethynyl-1,3-dithiolane moiety can be cleverly manipulated to construct a variety of sulfur-containing heterocyclic systems. The ethynyl group provides a reactive handle for cyclization reactions, while the dithiolane ring itself can be either retained in the final product or serve as a masked carbonyl group that is revealed at a later synthetic stage.

Recent research has demonstrated that related 2-ethynyl-1,3-dithiolane derivatives can undergo gold(I)-catalyzed reactions to behave as vinylgold carbenoid species. This reactivity can be harnessed for the synthesis of complex sulfur-containing heterocycles through cyclopropanation of olefins followed by further transformations. The presence of the bulky tert-butyl group in this compound is expected to influence the stereoselectivity of such cyclopropanation reactions, potentially favoring the formation of specific diastereomers.

Furthermore, the dithiolane ring can participate in ring-expansion reactions, providing access to larger sulfur-containing rings like 1,4-dithianes or other medium-sized heterocycles which are prevalent in many biologically active molecules. dntb.gov.uaorganic-chemistry.orgmdpi.comutexas.edu

Table 1: Potential Reactions for Heterocycle Synthesis

| Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|

| Cyclopropanation | Gold(I) catalyst, Olefin | Cyclopropyl-dithiolanes |

| [3+2] Cycloaddition | Azides, Nitrones | Triazole- or Isoxazole-substituted dithiolanes |

| Ring-Closing Metathesis | Grubbs' catalyst | Dithiolane-containing macrocycles |

This table presents potential synthetic applications based on the known reactivity of the ethynyl and dithiolane functional groups.

The unique structural features of this compound make it an attractive building block for the synthesis of complex polycyclic and macrocyclic architectures. The rigid ethynyl group can act as a linear spacer or be incorporated into larger ring systems, while the dithiolane serves as a versatile functional handle.

In the realm of macrocycle synthesis, the ethynyl group can participate in various macrocyclization strategies, including intramolecular Sonogashira couplings, Glaser couplings, or azide-alkyne cycloadditions (click chemistry). core.ac.uk The dithiolane moiety can be carried through the synthesis and later deprotected to reveal a ketone, providing a site for further functionalization or ring closure. The tert-butyl group can impart conformational rigidity to the resulting macrocycle, which can be crucial for its biological activity.

For the construction of polycyclic systems, the dithiolane can be involved in intramolecular Diels-Alder reactions where the dienophile is attached to the ethynyl group. Subsequent manipulation of the dithiolane can lead to the formation of complex, fused ring systems.

Retrosynthetic Analysis and Target Molecule Synthesis

The utility of this compound is perhaps best appreciated through the lens of retrosynthetic analysis. wikipedia.orgias.ac.in This powerful synthetic planning tool allows chemists to deconstruct a complex target molecule into simpler, readily available starting materials. ub.edu

In retrosynthesis, the 1,3-dithiolane group is a classic example of a masked carbonyl, enabling "umpolung" or polarity reversal of the carbonyl carbon. organic-chemistry.org The this compound unit corresponds to several valuable synthons.

A primary disconnection strategy involves breaking the bonds to the C2 carbon of the dithiolane ring. youtube.comamazonaws.comslideshare.net This reveals a synthon that can be considered an acyl anion equivalent, a concept that has revolutionized organic synthesis. The presence of the ethynyl group offers additional disconnection possibilities. For instance, disconnecting the bond between an aryl group and the alkyne (via a reversed Sonogashira coupling) simplifies the target molecule significantly.

Table 2: Key Disconnection Strategies and Corresponding Synthons

| Disconnection | Synthon 1 | Synthon 2 | Forward Reaction |

|---|---|---|---|

| C-C bond adjacent to dithiolane | Acyl anion equivalent | Electrophile (e.g., alkyl halide) | Alkylation of a lithiated dithiolane |

| Aryl-alkyne bond | Terminal alkyne | Aryl halide | Sonogashira coupling |

| C-S bonds of dithiolane | Ketone | 1,2-Ethanedithiol (B43112) | Thioacetal formation |

This table illustrates how the target compound can be simplified in a retrosynthetic sense, leading to practical forward synthetic steps.

The tert-butyl group plays a crucial role by providing steric hindrance, which can direct the approach of reagents in the forward synthesis, leading to high levels of stereocontrol.

The reactivity of the ethynyl group in this compound provides a straightforward path to a wide array of functionalized derivatives. The terminal alkyne can be deprotonated to form an acetylide, which is a potent nucleophile for reactions with various electrophiles.

Key transformations to generate functionalized derivatives include:

Sonogashira Coupling: Reaction with aryl or vinyl halides to introduce unsaturated moieties.

Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form triazoles, which are valuable linkers in medicinal chemistry and materials science.

Hydration: Conversion of the alkyne to a methyl ketone.

Reduction: Hydrogenation of the alkyne to the corresponding alkene or alkane, providing access to saturated side chains.

Mannich Reaction: Reaction with an amine and formaldehyde (B43269) to generate propargylamines.

These transformations, combined with the ability to deprotect the dithiolane to a ketone, offer a dual-functionalization strategy. This allows for the sequential or orthogonal introduction of different functionalities, greatly expanding the molecular diversity that can be achieved from this single building block. The development of modular, one-step syntheses for functionalized dithiolanes further enhances the accessibility of such derivatives. nih.govrsc.orgrsc.org

Future Research Directions and Potential Areas of Exploration

Development of Novel Synthetic Routes and Catalytic Systems

While the synthesis of 1,3-dithiolanes from carbonyl compounds and 1,2-ethanedithiol (B43112) is a well-established method, the specific synthesis of 2-tert-Butyl-2-ethynyl-1,3-dithiolane calls for the exploration of more advanced and efficient catalytic systems. chemicalbook.comorganic-chemistry.org Future research could focus on developing routes that are tolerant of the terminal alkyne, which can be sensitive to harsh reaction conditions.

Key areas for investigation include:

Lewis and Brønsted Acid Catalysis: Investigating a broader range of catalysts beyond traditional ones could lead to higher yields and milder reaction conditions. chemicalbook.comorganic-chemistry.org Catalysts like yttrium triflate, tungstate (B81510) sulfuric acid, and various metal salts could offer improved chemoselectivity. organic-chemistry.orgresearchgate.net

Solvent-Free Conditions: The development of solvent-free synthetic protocols using catalysts such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or solid-supported reagents would align with the principles of green chemistry, offering environmental and economic benefits. researchgate.netresearchgate.net

One-Pot Syntheses: Designing one-pot procedures starting from precursors of 3,3-dimethyl-1-butyne-2-one could streamline the synthesis, improving efficiency and reducing waste.

A comparative table of potential catalytic systems for future investigation is presented below.

| Catalyst Type | Specific Examples | Potential Advantages |

| Lewis Acids | Yttrium triflate, SnCl₂·2H₂O, Iron(III) fluoride (B91410) | High chemoselectivity, mild conditions, applicability to solvent-free systems. organic-chemistry.orgresearchgate.net |

| Brønsted Acids | Tungstate sulfuric acid, Amberlyst-15 | Reusability, efficiency, and suitability for both aldehydes and ketones. chemicalbook.comresearchgate.net |

| Heterogeneous | Alumina sulfuric acid, Perchloric acid on silica (B1680970) | Ease of catalyst recovery and reuse, simplified work-up procedures. chemicalbook.comresearchgate.net |

| Iodine | Elemental Iodine (I₂) | Mild reaction conditions, cost-effectiveness. organic-chemistry.org |

Exploration of Unusual Reactivity Patterns and Selectivities

The presence of both a bulky tert-butyl group and an electronically active ethynyl (B1212043) group at the C2 position of the 1,3-dithiolane (B1216140) ring suggests the potential for unique reactivity. The tert-butyl group can impose significant steric hindrance, potentially directing reactions to occur at the ethynyl terminus with high selectivity. Future studies should investigate:

Anion Chemistry: Deprotonation of the C2 position in standard 1,3-dithianes is a cornerstone of umpolung chemistry. organic-chemistry.org Investigating the deprotonation of the acetylenic proton of this compound to form a lithium or copper acetylide would provide a valuable nucleophile for C-C bond formation.

Ring Stability and Opening: While 1,3-dithiolanes are generally stable, some derivatives can undergo unusual ring-opening reactions when treated with organolithium reagents. chemicalbook.comresearchgate.net The influence of the C2 substituents on the stability and potential for controlled ring-opening of this specific dithiolane warrants investigation.

Oxidation Reactions: The sulfur atoms of the dithiolane ring are susceptible to oxidation, which can yield monosulfoxide or disulfoxide derivatives. chemicalbook.com The diastereoselectivity of such oxidations could be influenced by the bulky tert-butyl group, providing a route to chiral sulfur-containing compounds.

Integration into Advanced Materials Science Research

The distinct functionalities of this compound make it a highly promising candidate for integration into materials science, particularly in the synthesis of novel polymers and dynamic materials.

The terminal alkyne group serves as a versatile handle for polymerization. Unlike 1,2-dithiolanes, which are known to undergo ring-opening polymerization (ROP) to form polydisulfides, the more stable 1,3-dithiolane ring of the target compound allows the polymerization to be directed by the ethynyl group. nih.govresearchgate.net This opens the door to creating polymers with the dithiolane moiety as a repeating side group. Potential polymerization methods to explore include:

Alkyne Metathesis Polymerization: This method could yield polyacetylenes with pendant dithiolane groups.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction offers a highly efficient and orthogonal route to synthesizing 1,2,3-triazole-containing polymers by reacting the monomer with difunctional or multifunctional azides.

Dynamic covalent chemistry (DCC) relies on the formation of reversible covalent bonds to create adaptive and responsive materials. researchgate.net While disulfide bonds, particularly the strained bonds in 1,2-dithiolanes, are frequently used in DCC for creating self-healing materials, the stable 1,3-dithiolane ring is less prone to exchange. rsc.orgethernet.edu.etnih.gov However, this compound can be incorporated into DCC scaffolds by leveraging the reactivity of its ethynyl group. After an initial polymerization or functionalization step, other dynamic linkages (e.g., imines, acylhydrazones, or boronate esters) could be introduced elsewhere in the molecular structure to impart dynamic properties. ethernet.edu.et

Deeper Computational and Theoretical Investigations into Electronically Excited States and Reaction Dynamics

To fully unlock the potential of this compound in areas like organic electronics or photochemistry, a thorough understanding of its electronic properties is essential. Future research should employ computational methods to probe these characteristics.

Advanced computational studies, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), could provide critical insights into:

Molecular Orbitals: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict its electronic behavior. worktribe.comrsc.org

Photophysical Properties: Simulating UV-vis absorption and emission spectra to understand its behavior in electronically excited states. worktribe.comrsc.org

Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions to predict reactivity and selectivity, complementing experimental findings.

Expanding the Scope of Functionalization Strategies for Diverse Applications

The terminal alkyne is the primary site for derivatization, offering a gateway to a vast array of functionalized molecules with tailored properties. Future work should focus on systematically exploring these functionalization pathways to create a library of derivatives for various applications. The versatility of the ethynyl group allows for a wide range of chemical transformations.

The table below outlines key functionalization reactions that could be explored.

| Reaction Type | Reagents | Resulting Functional Group | Potential Applications |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | Bioconjugation, Materials Science, Medicinal Chemistry |

| Sonogashira Coupling | Aryl/Vinyl Halides, Pd/Cu catalyst | Aryl/Vinyl-Substituted Alkyne | Organic Electronics, Fluorescent Probes |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | Synthetic Intermediate |

| Hydroboration-Oxidation | BH₃ then H₂O₂, NaOH | Aldehyde | Synthetic Intermediate |

| Mannich Reaction | Formaldehyde (B43269), Secondary Amine | Propargylamine | Pharmaceutical Scaffolds |

By systematically exploring these research directions, the scientific community can harness the unique chemical properties of this compound to develop novel synthetic methodologies, create advanced materials, and deepen the fundamental understanding of chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-tert-Butyl-2-ethynyl-1,3-dithiolane, and how do reaction conditions influence product formation?

- Methodological Answer : The compound can be synthesized via cyclization or cycloaddition reactions. For example, 2-alkenyl-1,3-dithiolanes undergo 6-endo-trig cyclization under mild acidic conditions to form trans-decalin scaffolds, with diastereoselectivity controlled by steric effects of substituents like the tert-butyl group . Another approach involves gold(I)-catalyzed dearomative (3+2) cycloaddition between indoles and 2-ethynyl-1,3-dithiolane, requiring precise temperature control (e.g., 40–60°C) and ligand selection (e.g., phosphine ligands) to stabilize the gold catalyst .

Q. Which spectroscopic techniques are critical for characterizing 2-substituted-1,3-dithiolanes, and what structural insights do they provide?

- Methodological Answer : Key techniques include:

- 1H/13C-NMR : Identifies substituent positions (e.g., tert-butyl protons as singlets at ~1.2 ppm, ethynyl protons as sharp triplets near 2.5–3.0 ppm) and confirms stereochemistry .

- IR Spectroscopy : Detects C≡C stretching (~2100 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns (e.g., loss of dithiolane sulfur atoms) .

Advanced Research Questions

Q. What mechanistic pathways explain the diastereoselectivity in cyclization reactions involving 1,3-dithiolane derivatives?

- Methodological Answer : The 6-endo-trig cyclization proceeds via a stepwise mechanism involving carbocation intermediates. The tert-butyl group sterically directs nucleophilic attack to favor trans-decalin formation, as observed in trans/cis ratios exceeding 9:1 . Computational studies (DFT) can model transition states to rationalize selectivity, focusing on torsional strain and hyperconjugative effects .

Q. How do catalytic systems (e.g., Au(I)) enable stereoselective transformations of 2-ethynyl-1,3-dithiolane in cycloaddition reactions?

- Methodological Answer : Gold(I) catalysts activate the ethynyl group via π-coordination, promoting nucleophilic attack by indoles in dearomative (3+2) cycloadditions. The stereoselectivity arises from catalyst-induced orbital alignment (e.g., N-heterocyclic carbene ligands enhance enantiomeric excess by up to 95%) . Optimization requires screening solvents (e.g., dichloroethane) and counterions (e.g., SbF6⁻) to stabilize intermediates .

Q. What strategies resolve contradictions in biological activity data for 1,3-dithiolane-containing macrocycles?

- Methodological Answer : Discrepancies in antibacterial activity (e.g., MIC values) can arise from structural flexibility or substituent electronic effects. For example, Schiff base macrocycles (synthesized from β-diketonates and CS₂) show enhanced activity against Gram-positive bacteria due to improved membrane penetration, validated via agar diffusion assays and comparative molecular field analysis (CoMFA) .

Q. How do structural modifications at the 2-position of 1,3-dithiolanes impact their reactivity in transition metal-catalyzed reactions?

- Methodological Answer : Bulky groups (e.g., tert-butyl) increase steric hindrance, slowing undesired side reactions (e.g., oligomerization) in Au(I)-catalyzed cycloadditions. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, accelerating nucleophilic additions but may reduce catalyst turnover . Systematic variation of substituents (e.g., aryl vs. alkyl) coupled with Hammett plots can quantify electronic effects .

Data Contradiction Analysis

Q. Why do different cyclization methods yield conflicting diastereoselectivity outcomes for 1,3-dithiolane derivatives?

- Methodological Answer : Thermal vs. acid-catalyzed cyclizations may favor divergent pathways. For instance, acid-mediated reactions stabilize carbocation intermediates, favoring trans products, while thermal conditions promote [4+2] cycloadditions with varying stereochemistry. Resolution involves kinetic vs. thermodynamic control studies (e.g., variable-temperature NMR) to map energy barriers .

Biological Activity Evaluation

Q. What experimental protocols are used to assess the antibacterial efficacy of 1,3-dithiolane-based macrocycles?

- Methodological Answer : Standardized protocols include:

- Agar Diffusion Assays : Measure inhibition zones against Staphylococcus aureus and Escherichia coli .

- MIC Determination : Broth dilution methods with serial compound dilutions (1–256 µg/mL) .

- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.